molecular formula C9H11N2+ B1242699 (1H-Indol-3-yl)methanamine oxalate CAS No. 296775-93-4

(1H-Indol-3-yl)methanamine oxalate

Cat. No.: B1242699
CAS No.: 296775-93-4
M. Wt: 147.2 g/mol
InChI Key: JXYGLMATGAAIBU-UHFFFAOYSA-O
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Description

It is a derivative of tryptamine and is commonly used in medical, environmental, and industrial research. This compound is characterized by the presence of an indole ring, which is a significant structural motif in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

Indole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

The compound is an indolic derivative, and indole derivatives are known to be involved in a variety of biochemical pathways . For instance, indole-3-acetic acid (IAA), a common indole derivative, is involved in several biosynthesis pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The specific pathways affected by (1H-Indol-3-yl)methanamine oxalate and their downstream effects would depend on the compound’s specific targets and mode of action.

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antimicrobial, antitubercular, and antifungal properties . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-3-yl)methanamine oxalate typically involves the reaction of tryptamine with oxalic acid. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . This method is operationally straightforward and generally high yielding.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis, utilizing readily available starting materials such as aryl hydrazines and ketones. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindoles.

    Reduction: The compound can be reduced to form indolines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed:

    Oxindoles: Formed through oxidation.

    Indolines: Formed through reduction.

    Substituted Indoles: Formed through electrophilic substitution.

Scientific Research Applications

(1H-Indol-3-yl)methanamine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various indole derivatives.

    Biology: Studied for its role in neurotransmission and its potential effects on the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of neurological disorders.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Tryptamine: The parent compound of (1H-Indol-3-yl)methanamine oxalate, also an indole alkaloid.

    Serotonin: A neurotransmitter with a similar indole structure.

    Melatonin: A hormone derived from tryptamine with an indole ring.

Uniqueness: this compound is unique due to its specific oxalate salt form, which can influence its solubility and stability. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .

Properties

IUPAC Name

1H-indol-3-ylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCDGMUUKMKBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296775-93-4
Record name 1H-Indole-3-methanamine, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296775-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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